molecular formula C14H12S B12329737 2,3-Diphenylthiirane CAS No. 3372-81-4

2,3-Diphenylthiirane

Cat. No.: B12329737
CAS No.: 3372-81-4
M. Wt: 212.31 g/mol
InChI Key: YZGUWUYYNVDKDB-UHFFFAOYSA-N
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Description

Thiirane,2,3-diphenyl-, (2R,3R)-rel- is a chiral organosulfur compound characterized by a three-membered ring structure containing one sulfur atom and two carbon atoms, each bonded to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiirane,2,3-diphenyl-, (2R,3R)-rel- can be synthesized through several methods. One common approach involves the reaction of diphenylacetylene with sulfur dichloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an episulfide intermediate, which is subsequently converted to the thiirane compound.

Another method involves the cyclization of a suitable precursor, such as a 2,3-diphenylthiirane-1-oxide, under acidic conditions. This reaction typically requires a strong acid like hydrochloric acid or sulfuric acid to facilitate the ring closure.

Industrial Production Methods

Industrial production of thiirane,2,3-diphenyl-, (2R,3R)-rel- is less common due to the specialized nature of the compound. large-scale synthesis can be achieved using optimized versions of the laboratory methods mentioned above, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Thiirane,2,3-diphenyl-, (2R,3R)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of thiirane can yield thiols or disulfides, depending on the reducing agent and conditions used.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different thiirane derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various thiirane derivatives depending on the nucleophile used.

Scientific Research Applications

Thiirane,2,3-diphenyl-, (2R,3R)-rel- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of thiirane,2,3-diphenyl-, (2R,3R)-rel- involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the strained three-membered ring structure, which makes it susceptible to nucleophilic attack. This reactivity allows it to participate in a wide range of chemical reactions, leading to the formation of different products.

Comparison with Similar Compounds

Thiirane,2,3-diphenyl-, (2R,3R)-rel- can be compared with other similar compounds, such as:

    Thiirane: The simplest thiirane compound, lacking the phenyl groups.

    2,3-Diphenylthiirane: Similar to thiirane,2,3-diphenyl-, (2R,3R)-rel-, but without the chiral centers.

    Thiirane derivatives: Compounds with various substituents on the thiirane ring.

The uniqueness of thiirane,2,3-diphenyl-, (2R,3R)-rel- lies in its chiral nature and the presence of two phenyl groups, which impart distinct chemical and physical properties compared to other thiirane compounds.

Properties

CAS No.

3372-81-4

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

2,3-diphenylthiirane

InChI

InChI=1S/C14H12S/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H

InChI Key

YZGUWUYYNVDKDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(S2)C3=CC=CC=C3

Origin of Product

United States

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